molecular formula C16H14ClNO3 B11550534 3-{[(E)-(3-chloro-6-hydroxy-2,4-dimethylphenyl)methylidene]amino}benzoic acid

3-{[(E)-(3-chloro-6-hydroxy-2,4-dimethylphenyl)methylidene]amino}benzoic acid

Cat. No.: B11550534
M. Wt: 303.74 g/mol
InChI Key: WGOPDKOYUXUQPF-UHFFFAOYSA-N
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Description

3-[(E)-[(3-CHLORO-6-HYDROXY-2,4-DIMETHYLPHENYL)METHYLIDENE]AMINO]BENZOIC ACID is an organic compound characterized by its complex structure, which includes a chlorinated phenyl group, a hydroxyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-[(3-CHLORO-6-HYDROXY-2,4-DIMETHYLPHENYL)METHYLIDENE]AMINO]BENZOIC ACID typically involves a multi-step process. One common method includes the condensation of 3-chloro-6-hydroxy-2,4-dimethylbenzaldehyde with 3-aminobenzoic acid under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-[(3-CHLORO-6-HYDROXY-2,4-DIMETHYLPHENYL)METHYLIDENE]AMINO]BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine or alcohol.

Scientific Research Applications

3-[(E)-[(3-CHLORO-6-HYDROXY-2,4-DIMETHYLPHENYL)METHYLIDENE]AMINO]BENZOIC ACID has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 3-[(E)-[(3-CHLORO-6-HYDROXY-2,4-DIMETHYLPHENYL)METHYLIDENE]AMINO]BENZOIC ACID exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(E)-[(3-BROMO-6-HYDROXY-2,4-DIMETHYLPHENYL)METHYLIDENE]AMINO]BENZOIC ACID
  • 3-[(E)-[(3-FLUORO-6-HYDROXY-2,4-DIMETHYLPHENYL)METHYLIDENE]AMINO]BENZOIC ACID
  • 3-[(E)-[(3-IODO-6-HYDROXY-2,4-DIMETHYLPHENYL)METHYLIDENE]AMINO]BENZOIC ACID

Uniqueness

The uniqueness of 3-[(E)-[(3-CHLORO-6-HYDROXY-2,4-DIMETHYLPHENYL)METHYLIDENE]AMINO]BENZOIC ACID lies in its specific substitution pattern, which can influence its reactivity and binding properties. The presence of the chlorine atom, hydroxyl group, and benzoic acid moiety provides a distinct set of chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C16H14ClNO3

Molecular Weight

303.74 g/mol

IUPAC Name

3-[(3-chloro-6-hydroxy-2,4-dimethylphenyl)methylideneamino]benzoic acid

InChI

InChI=1S/C16H14ClNO3/c1-9-6-14(19)13(10(2)15(9)17)8-18-12-5-3-4-11(7-12)16(20)21/h3-8,19H,1-2H3,(H,20,21)

InChI Key

WGOPDKOYUXUQPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1Cl)C)C=NC2=CC=CC(=C2)C(=O)O)O

Origin of Product

United States

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